

# Preliminary Studies Using ARL67156: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ARL67156**

Cat. No.: **B15611179**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**ARL67156**, also known as N<sup>6</sup>-diethyl-β,γ-dibromomethylene-ATP, is a competitive inhibitor of various ectonucleotidases, enzymes that hydrolyze extracellular nucleotides like ATP and ADP. [1][2][3] These enzymes, including NTPDase1 (CD39) and CD73, play a critical role in regulating purinergic signaling, which is implicated in a wide range of physiological and pathological processes such as inflammation, immune responses, and cancer.[2][3] **ARL67156** has been instrumental in elucidating the function of these enzymes and is a valuable tool in the development of novel therapeutics targeting the purinergic signaling pathway.[2][3] This guide provides an in-depth overview of the preliminary studies involving **ARL67156**, with a focus on experimental protocols and quantitative data.

## Core Signaling Pathway

The primary signaling pathway influenced by **ARL67156** is the ectonucleotidase cascade, which controls the balance between pro-inflammatory extracellular ATP and immunosuppressive adenosine. **ARL67156** primarily targets CD39, thereby inhibiting the conversion of ATP and ADP to AMP. This leads to an accumulation of extracellular ATP and a reduction in the substrate available for CD73, which subsequently decreases the production of adenosine.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Studies Using ARL67156: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15611179#preliminary-studies-using-arl67156\]](https://www.benchchem.com/product/b15611179#preliminary-studies-using-arl67156)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)